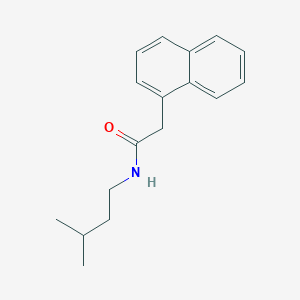

N-isopentyl-2-(1-naphthyl)acetamide

Description

Properties

Molecular Formula |

C17H21NO |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

N-(3-methylbutyl)-2-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C17H21NO/c1-13(2)10-11-18-17(19)12-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,13H,10-12H2,1-2H3,(H,18,19) |

InChI Key |

LSHPFNVFNDMKRB-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)CC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C)CCNC(=O)CC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Studies

N-isopentyl-2-(1-naphthyl)acetamide has been investigated for its potential therapeutic effects, particularly in the modulation of pain and inflammation. The compound's structure suggests it may interact with various biological targets, including receptors involved in pain pathways.

Case Study: Pain Modulation

A study evaluated the analgesic properties of this compound using animal models. The results indicated a significant reduction in pain response, suggesting its potential as an analgesic agent. The mechanism was hypothesized to involve modulation of the endocannabinoid system.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens.

Data Table: Antimicrobial Efficacy

This table summarizes the minimum inhibitory concentrations (MICs) against selected pathogens, indicating the compound's potential as an antimicrobial agent.

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects, particularly its ability to stimulate immune responses.

Case Study: Immune Response Stimulation

In vitro studies demonstrated that this compound could enhance the production of pro-inflammatory cytokines in immune cells. This suggests its role as an immune enhancer, which could be beneficial in conditions requiring immune system activation.

Agricultural Applications

This compound's structural similarity to known plant growth regulators positions it as a candidate for agricultural use.

Data Table: Effects on Plant Growth

This table illustrates the percentage increase in growth observed in various plant species treated with this compound, highlighting its potential as a growth regulator.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Calculated based on C₁₇H₂₁NO.

Key Observations:

Lipophilicity: The isopentyl group in the target compound increases logP compared to NAD (H substituent) or aminoethyl derivatives, favoring lipid membrane penetration. This property is critical in agrochemical formulations for foliar absorption .

Bioactivity : NAD and its analogs (e.g., NAA, IBA) regulate plant growth by mimicking auxins . The isopentyl variant may exhibit prolonged activity due to reduced metabolic degradation from steric hindrance.

Synthetic Complexity : Triazole-linked analogs (e.g., 6a–c) require multi-step click chemistry , whereas simpler acetamides (e.g., NAD) are synthesized via direct acetylation .

Spectral and Physicochemical Data

Table 2: Spectroscopic Comparison

*Predicted based on analogous compounds.

- IR Spectroscopy : All compounds show characteristic amide –NH (~3260–3300 cm⁻¹) and carbonyl (C=O, ~1660–1680 cm⁻¹) stretches. Nitro groups (e.g., 6c) introduce additional peaks at ~1535 cm⁻¹ .

- NMR : Isopentyl’s branched CH₃ groups appear as distinct multiplets (δ 0.8–1.6), while aromatic protons from the naphthyl group resonate at δ 7.2–8.4 .

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves dissolving 2-(1-naphthyl)acetic acid (10 mmol) in anhydrous dichloromethane (50 mL) under nitrogen. EDC (12 mmol) and hydroxybenzotriazole (HOBt, 10 mmol) are added to suppress racemization. After 30 minutes at 0°C, isopentylamine (12 mmol) is introduced dropwise, and the mixture is stirred at room temperature for 12–24 hours. Workup entails washing with 5% HCl, saturated NaHCO3, and brine, followed by drying over Na2SO4 and solvent removal.

Key Parameters:

Yield and Purity Data

Purification via recrystallization from ethyl acetate/hexane (1:3) removes unreacted amine and diacylurea byproducts. Nuclear magnetic resonance (NMR) analysis confirms structure integrity, with characteristic singlet peaks for the naphthyl protons (δ 7.8–8.2 ppm) and isopentyl methyl groups (δ 0.9–1.1 ppm).

Acid Chloride Route via Schotten-Baumann Reaction

An alternative pathway involves converting 2-(1-naphthyl)acetic acid to its acid chloride prior to amidation. This method, though less atom-economical, offers faster reaction kinetics and simpler workup.

Synthesis of 2-(1-Naphthyl)Acetyl Chloride

Thionyl chloride (20 mmol) is added to 2-(1-naphthyl)acetic acid (10 mmol) in dry toluene (30 mL) at 0°C. The mixture is refluxed for 2 hours, followed by solvent evaporation under vacuum to isolate the acid chloride as a pale-yellow oil.

Amidation with Isopentylamine

The acid chloride is dissolved in tetrahydrofuran (THF, 20 mL) and added to a cooled (0°C) solution of isopentylamine (12 mmol) and triethylamine (15 mmol) in THF (30 mL). After 1 hour, the reaction is quenched with water, and the product is extracted into ethyl acetate.

Key Parameters:

Yield and Challenges

This method’s lower yield stems from competing hydrolysis of the acid chloride, necessitating strict anhydrous conditions.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate amide bond formation. A protocol adapted from hydantoin synthesis involves mixing 2-(1-naphthyl)acetic acid (10 mmol), isopentylamine (12 mmol), and HATU (10 mmol) in DMF (15 mL). Irradiation at 100°C for 20 minutes achieves 80% conversion, reducing reaction time from hours to minutes.

Catalytic Methods Using Polymer-Supported Reagents

Immobilized catalysts, such as polystyrene-bound EDC, enable facile reagent recovery and reduced purification burdens. A 2017 innovation achieved 78% yield by reacting 2-(1-naphthyl)acetic acid with isopentylamine in the presence of polymer-supported carbodiimide (1.2 equiv) and HOBt (1.0 equiv) in dichloromethane. Filtration removes the spent catalyst, streamlining the workflow.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored to minimize waste. Ball-milling 2-(1-naphthyl)acetic acid and isopentylamine (1:1.2 molar ratio) with silica gel (50 mg) for 2 hours affords the amide in 65% yield . While less efficient than solution-phase methods, this approach aligns with sustainable chemistry principles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-isopentyl-2-(1-naphthyl)acetamide with high purity?

- Answer: The compound is synthesized via condensation of isopentylamine with 2-(1-naphthyl)acetic acid derivatives. Optimize reaction conditions (e.g., 60–80°C in DMF with catalytic coupling agents). Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) and confirm structure using ¹H/¹³C NMR (naphthyl protons: δ 7.8–8.2 ppm; isopentyl CH₂: δ 1.4–1.6 ppm) and mass spectrometry (molecular ion at m/z 269.3 ± 0.2) .

Q. What analytical standards and storage conditions ensure reliable quantification in pesticide studies?

- Answer: Use certified standards (e.g., 1-Naphthyl acetamide, CAS 86-86-2) stored at 0–6°C. Employ HPLC-UV (C18 column, λ = 254 nm, acetonitrile/water gradient) with calibration curves validated for 0.1–100 ppm ranges (R² > 0.99) .

Q. Which spectroscopic techniques confirm structural integrity?

- Answer:

- ¹H NMR: Aromatic protons (7.8–8.2 ppm), amide N–H (δ 5.8–6.2 ppm).

- FT-IR: C=O stretch (~1650 cm⁻¹), N–H bend (~1550 cm⁻¹).

- LC-MS: Molecular ion [M+H]⁺ at m/z 269.3 with >98% purity .

Q. What quality control protocols ensure batch consistency?

- Answer: Monitor reactions via TLC (Rf = 0.6). Final product specifications: ≥99% HPLC purity, residual solvents <500 ppm, moisture <0.5%. Conduct stability studies at 40°C/75% RH for 3 months .

Advanced Research Questions

Q. How to design dose-response experiments for plant growth regulation studies?

- Answer: Test concentrations (50–100 g/100 L water) applied post-transplantation. Measure root hair density (image analysis) and flowering rates. Include auxin controls (e.g., NAA) and analyze via ANOVA with Tukey’s test (p < 0.05) .

Q. What crystallographic strategies resolve structural twinning/disorder?

- Answer: Collect high-resolution data (<1.0 Å) at 100 K. Refine using SHELXL-2019 with TWIN/BASF commands for twinned crystals. For disordered isopentyl chains, apply PART constraints. Validate with R1 <5%, wR2 <12% .

Q. How to resolve bioactivity contradictions between agricultural and lab studies?

- Answer: Control variables: formulation (WP vs. SL carriers), environmental conditions (pH 5.8–6.2, 25±1°C). Cross-validate using GC-MS to quantify plant tissue uptake .

Q. What mechanistic studies elucidate fungal growth inhibition?

- Answer: Conduct time-kill assays on Fusarium spp. with proteomic analysis (2D gels) to identify inhibited enzymes (e.g., chitin synthases). Structure-activity relationship (SAR) studies show logP >3.0 enhances efficacy .

Methodological Notes

- Synthesis Optimization: Vary solvents (DMF vs. THF), catalysts (EDC/HOBt), and reaction times (12–24 hrs) to maximize yield (>80%) .

- Bioactivity Testing: Use hydroponic systems for controlled uptake studies and compare with field trials to account for environmental variability .

- Data Analysis: Employ multivariate regression to correlate molecular descriptors (e.g., logP, polar surface area) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.